molecular formula C18H14ClN3O3S B6549703 1-[(4-chlorophenyl)methyl]-6-oxo-N'-(thiophene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040664-38-7

1-[(4-chlorophenyl)methyl]-6-oxo-N'-(thiophene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B6549703
CAS No.: 1040664-38-7
M. Wt: 387.8 g/mol
InChI Key: WIKOHJYJZDVBGM-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-6-oxo-N'-(thiophene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide is a synthetic heterocyclic compound featuring a dihydropyridine core substituted with a 4-chlorobenzyl group at position 1 and a carbohydrazide moiety at position 2. The carbohydrazide is further acylated with a thiophene-2-carbonyl group, introducing aromatic and electron-rich thiophene functionality. The compound’s synthesis likely involves cyclization and acylation steps, akin to methodologies described for analogous structures .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-oxo-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c19-14-6-3-12(4-7-14)10-22-11-13(5-8-16(22)23)17(24)20-21-18(25)15-2-1-9-26-15/h1-9,11H,10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKOHJYJZDVBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences :

  • Core : 1,4,5,6-Tetrahydropyridine (partially saturated) vs. 1,6-dihydropyridine (partially unsaturated).
  • Substituents : Tosyl (electron-withdrawing) and methyl ester groups vs. 4-chlorobenzyl and thiophene-2-carbonyl carbohydrazide.
  • Stereochemistry : The (S)-enantiomer is explicitly synthesized, whereas stereochemical details for the target compound are unspecified.

Physicochemical Properties :

  • Melting Point : 159–152°C (observed for the comparator) .

Functional Implications :

  • The tosyl group enhances stability but reduces solubility compared to the target’s polar carbohydrazide.
  • The methyl ester may hydrolyze under physiological conditions, unlike the stable thiophene-carbonyl linkage in the target.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

Structural Differences :

  • Core: Imidazo[1,2-a]pyridine (fused bicyclic system) vs. monocyclic dihydropyridine.
  • Substituents: Cyano, nitro, and phenethyl groups vs. chlorophenyl and thiophene-carbonyl.

Physicochemical Properties :

  • Melting Point : 243–245°C (higher than the target’s likely range due to fused-ring rigidity) .
  • Stability: Nitro and cyano groups confer oxidative stability but may limit metabolic compatibility.

Functional Implications :

  • Electron-withdrawing nitro groups reduce nucleophilic reactivity compared to the target’s electron-rich thiophene.

N′-[(E)-(2-Chlorophenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

Structural Differences :

  • Core : Pyridazine (six-membered ring with two adjacent nitrogen atoms) vs. pyridine.
  • Substituents : 2-Chlorophenyl vs. 4-chlorophenyl; absence of thiophene.

Functional Implications :

  • Pyridazine’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity compared to pyridine.
  • The 2-chlorophenyl substituent may sterically hinder interactions that the 4-chlorophenyl group in the target facilitates .

1-[(4-Chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Structural Differences :

  • Functional Group : Carboxamide vs. carbohydrazide.
  • Substituents: Dimethylaminoethyl (basic) vs. thiophene-2-carbonyl (neutral).

Physicochemical Properties :

  • Molecular Weight : 333.81 g/mol vs. higher for the target due to the thiophene-carbonyl group .
  • pKa: 13.31 (dimethylaminoethyl group) suggests protonation under physiological pH, unlike the target’s non-basic carbohydrazide .

Functional Implications :

  • The dimethylaminoethyl group enhances water solubility and bioavailability, whereas the target’s thiophene may improve membrane permeability.

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